An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid
An In-depth Technical Guide to (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in peptide synthesis and the design of enzyme inhibitors.
Chemical Properties
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid, also known as N-Cbz-L-allylglycine, is a synthetic amino acid derivative. The presence of the benzyloxycarbonyl (Cbz) protecting group on the amine and the allyl group on the side chain makes it a versatile intermediate for the synthesis of complex peptides and peptidomimetics.
Table 1: Physicochemical Properties of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₄ | [1] |
| Molecular Weight | 249.26 g/mol | [1] |
| CAS Number | 78553-51-2 | [1] |
| Appearance | White solid | [1] |
| Melting Point | 63.5-64.5 °C | |
| Boiling Point | 445.0 ± 45.0 °C (Predicted) | |
| Purity | ≥98% | [1] |
| Storage | 2-8 °C |
Synthesis and Purification
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is typically achieved through the protection of the amino group of (S)-2-aminopent-4-enoic acid (L-allylglycine) with benzyl chloroformate.
Synthesis Protocol: N-Cbz Protection of L-Allylglycine
This protocol is based on the general Schotten-Baumann reaction conditions for the N-protection of amino acids.
Materials:
-
L-Allylglycine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane (or a similar inert solvent)
-
Water
-
Diethyl ether (or Ethyl acetate)
-
Hydrochloric acid (HCl), 1 M
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-allylglycine in an aqueous solution of sodium carbonate or sodium bicarbonate in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath with stirring.
-
Slowly add benzyl chloroformate (1.1 to 1.5 equivalents) to the cooled solution. Vigorous stirring is essential to ensure proper mixing.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate to remove any unreacted benzyl chloroformate and other impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product should precipitate out of the solution.
-
Extract the product into a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
Flash column chromatography is a common and effective method for purifying N-Cbz protected amino acids.[2][3]
Materials:
-
Crude (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates and chamber
-
Appropriate visualization agent for TLC (e.g., potassium permanganate stain)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Adsorb the dissolved crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient could be 10% ethyl acetate in hexane, gradually increasing the polarity.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
~7.35-7.30 (m, 5H): Aromatic protons of the benzyl group.
-
~5.80-5.70 (m, 1H): Vinyl proton (-CH=CH₂).
-
~5.20-5.10 (m, 2H): Terminal vinyl protons (=CH₂).
-
~5.15 (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).
-
~5.30 (d, 1H): NH proton of the carbamate.
-
~4.40 (m, 1H): α-proton (-CH(NH)-).
-
~2.60-2.50 (m, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
-
~10-12 (br s, 1H): Carboxylic acid proton (-COOH).
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
~175-173: Carboxylic acid carbonyl carbon.
-
~156: Carbamate carbonyl carbon.
-
~136: Quaternary aromatic carbon of the benzyl group.
-
~132-133: Vinyl carbon (-CH=).
-
~128.5, ~128.0, ~127.8: Aromatic carbons of the benzyl group.
-
~118-119: Terminal vinyl carbon (=CH₂).
-
~67: Methylene carbon of the benzyloxy group.
-
~53-54: α-carbon.
-
~37-38: Methylene carbon adjacent to the double bond.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected Characteristic FTIR Peaks (cm⁻¹):
-
~3300: N-H stretching of the carbamate.
-
~3000-2800: C-H stretching (aliphatic and aromatic).
-
~1720-1700: C=O stretching of the carboxylic acid.
-
~1690-1650: C=O stretching of the carbamate (Amide I band).
-
~1540-1520: N-H bending of the carbamate (Amide II band).
-
~1640: C=C stretching of the alkene.
-
~1250-1230: C-O stretching of the carbamate.
Applications in Drug Development
(S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid serves as a valuable unnatural amino acid for incorporation into peptide-based drugs and enzyme inhibitors.[10][11] The allyl side chain provides a reactive handle for further chemical modifications, such as cross-metathesis, to introduce diverse functionalities.
Role in Enzyme Inhibition
This amino acid derivative is particularly useful in the design of protease inhibitors.[12][13][14][15] The incorporation of unnatural amino acids can enhance the metabolic stability and binding affinity of peptide-based inhibitors.
Logical Workflow for Designing a Peptide-Based Protease Inhibitor:
Caption: Workflow for protease inhibitor design.
The diagram above illustrates a typical workflow for the design and development of a peptide-based protease inhibitor. The process begins with identifying the target enzyme and its substrate specificity to design a lead peptide. (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid is then incorporated into this sequence. The allyl side chain allows for further modifications to optimize the inhibitor's properties. The synthesized compounds are then purified and evaluated for their inhibitory activity, with the results feeding back into the design process for further optimization.
Experimental Workflow for Synthesis and Purification:
Caption: Synthesis and purification workflow.
This flowchart outlines the key steps in the synthesis and purification of (S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid. The process starts with the protection of L-allylglycine, followed by a series of workup and extraction steps to isolate the crude product. The final purification is achieved using flash column chromatography to yield the pure compound.
References
- 1. (2S)-2-(((Benzyloxy)carbonyl)amino)pent-4-enoic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]
- 14. benchchem.com [benchchem.com]
- 15. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]
